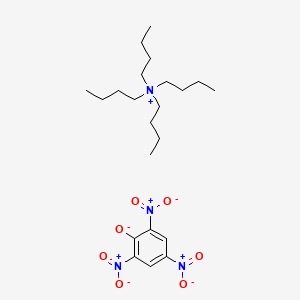

Tetrabutylammonium picrate

Description

Contextualization of Quaternary Ammonium (B1175870) Salts as Research Probes

Quaternary ammonium salts (QAS), often referred to as "quats," are a class of organic compounds with the general structure [NR₄]⁺X⁻, where R represents alkyl or aryl groups. Current time information in Louisville, KY, US. A key feature of these salts is the permanently charged quaternary ammonium cation, which is independent of the pH of the solution. Current time information in Louisville, KY, US. This permanent charge, combined with the tunability of the R groups, makes QAS exceptionally versatile tools in chemical research. The organic nature of the substituents imparts solubility in nonpolar organic solvents, a crucial property for their application as phase-transfer catalysts (PTCs). wikipedia.orgtheaic.org In this role, they facilitate the transport of anionic reagents from an aqueous phase into an organic phase, where the reaction with an organic substrate can proceed at a much faster rate. wikipedia.orgprinceton.edu The lipophilicity and size of the cation, such as the tetrabutylammonium (B224687) (TBA) ion, can be systematically varied to fine-tune the efficiency of this process. theaic.orgwikipedia.org

Beyond phase-transfer catalysis, QAS are employed as electrolytes in nonaqueous electrochemistry, as ion-pairing reagents in chromatography to enhance the separation of charged analytes, and as components in the synthesis of specialized materials like ionic liquids and organic-inorganic nanocomposites. wikipedia.orgthermofisher.com Their ability to form stable ion pairs and their defined electrochemical windows make them indispensable probes for studying reaction mechanisms, ionic transport, and interfacial phenomena. acs.orgresearchgate.net

Significance of Picrate (B76445) Anion in Ionic Chemistry and Fundamental Studies

The picrate anion, the conjugate base of picric acid (2,4,6-trinitrophenol), is a noteworthy component in the study of ionic systems. taylorandfrancis.comwikipedia.org Its chemical structure, featuring a phenolic oxygen and three electron-withdrawing nitro groups, results in a delocalized negative charge and a distinct yellow color, making it a useful chromophore for spectrophotometric analysis. wikipedia.orgchemeurope.com Picric acid is a strong acid and readily forms crystalline picrate salts with a wide range of organic bases; these salts have historically been used for the identification and characterization of organic compounds. taylorandfrancis.comwikipedia.org

In fundamental studies of ionic chemistry, the picrate anion is frequently used as a counter-ion to form well-defined ion pairs with various cations. taylorandfrancis.com Its relatively large size and delocalized charge influence the association and dissociation behavior of these ion pairs in different solvents. The study of picrate salts, such as those of alkali metals, has provided insights into the role of hydration and crystal structure on the properties and stability of ionic compounds. jes.or.jp Furthermore, the picrate anion's electrochemical activity and its participation in charge-transfer complexes have made it a subject of interest in electrochemistry and supramolecular chemistry. taylorandfrancis.comcapes.gov.br The liquid membrane picrate selective electrode, for instance, has been used for the kinetic monitoring of chemical reactions. researchgate.net

Rationale for In-Depth Academic Investigation of Tetrabutylammonium Picrate Systems

The combination of the tetrabutylammonium cation and the picrate anion into a single compound, tetrabutylammonium picrate, creates a system of significant academic interest. This salt pairs a large, lipophilic, and symmetrical cation with a large, chromophoric, and electroactive anion. wikipedia.orgnih.gov This pairing allows for the systematic investigation of several fundamental chemical phenomena.

The well-defined nature of both the cation and the anion makes tetrabutylammonium picrate an excellent model compound for studying ion-pairing and ionic association in various solvents. acs.orgacs.org The large size of the ions minimizes strong, localized solvation effects, allowing for a clearer examination of the factors governing ion-ion and ion-solvent interactions. Studies on the electrical conductance and viscosity of tetrabutylammonium picrate in different organic solvents have provided valuable data on ion mobility and the extent of ion-pair formation. acs.org The chromophoric nature of the picrate anion allows for easy quantification and monitoring using spectroscopic methods, which is advantageous in studies of phase-transfer kinetics and equilibrium.

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound tetrabutylammonium picrate. The scope is strictly limited to its chemical properties, synthesis, and its application as a tool in academic and industrial research. This includes its role in the study of ion-pairing, as a phase-transfer catalyst, and in electrochemical investigations. The article aims to present detailed research findings and relevant data in a clear and structured manner, adhering to the specified outline.

Chemical and Physical Properties of Tetrabutylammonium Picrate

Tetrabutylammonium picrate is a solid crystalline compound. Its properties are derived from its constituent ions: the tetrabutylammonium cation and the picrate anion.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₃₈N₄O₇ | nih.gov |

| Molecular Weight | 470.6 g/mol | nih.gov |

| IUPAC Name | tetrabutylazanium;2,4,6-trinitrophenolate | nih.gov |

| CAS Number | 914-45-4 | nih.gov |

| Appearance | Yellow crystalline solid | wikipedia.orgchemeurope.com |

Properties

CAS No. |

914-45-4 |

|---|---|

Molecular Formula |

C22H38N4O7 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

tetrabutylazanium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C16H36N.C6H3N3O7/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-16H2,1-4H3;1-2,10H/q+1;/p-1 |

InChI Key |

HATVYMZYGANAFO-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical Frameworks for Solution Behavior of Tetrabutylammonium Picrate

Ion-Pairing and Association Phenomena

In solution, the constituent ions of tetrabutylammonium (B224687) picrate (B76445), the tetrabutylammonium cation (TBA⁺) and the picrate anion (Pic⁻), can exist as free, solvated ions or as associated species. psu.edu This association is primarily driven by electrostatic interactions, particularly in solvents of low to medium dielectric constant. psu.edu The formation of ion pairs, where a cation and an anion are in close proximity, reduces the number of charge carriers and significantly impacts the solution's conductivity. psu.edu

The formation of ion pairs from free ions is a dynamic equilibrium that can be quantitatively described by classical electrolyte theories. The Bjerrum model provides a foundational concept, defining an ion pair based on a critical distance between ions where the electrostatic attraction energy exceeds the thermal energy. researchgate.netiupac.org This model is a convenient way to account for short-range electrostatic interactions. researchgate.net

Building upon this, the Fuoss-Kraus model offers a more detailed analysis of conductivity data for electrolytes in low dielectric constant media. psu.eduresearchgate.net This model considers the equilibrium between free ions, ion pairs, and, at higher concentrations, the formation of triple ions. psu.edu The Fuoss-Kraus equation is frequently used to analyze conductance-concentration data to determine key parameters like the ion-pair and triple-ion dissociation constants. researchgate.net For instance, conductivity data for tetrabutylammonium picrate in various solvents are often fitted to the Fuoss-Kraus model to elucidate these equilibria. researchgate.net

In solvents with low polarity, the association of tetrabutylammonium picrate can extend beyond simple ion pairs. psu.eduacs.org As the concentration of the salt increases, ion pairs can associate with additional free ions to form charged "triple ions" such as (TBA₂Pic)⁺ and (TBAPic₂)⁻. psu.edu The formation of these triple ions can lead to a characteristic minimum in the molar conductivity versus concentration curve, followed by an increase in conductivity at higher concentrations. psu.edu

The existence and stability of these higher-order aggregates are highly dependent on the solvent. acs.org For example, in solvents like tetrahydrofuran (B95107) and 1,2-dimethoxyethane, the formation of symmetrical triple ions from tetrabutylammonium salts has been observed and quantified. acs.org In some cases, the formation of neutral quadrupoles (dimers of ion pairs) has also been proposed to explain the solution behavior at higher concentrations. acs.orgresearchgate.net

The study of ion association over a range of temperatures allows for the determination of key thermodynamic parameters that govern these equilibria. These include the equilibrium constant for ion association (Kₐ), and the changes in enthalpy (ΔH°) and entropy (ΔS°) for the association process. acs.org

Below is a table showcasing the thermodynamic parameters for the ion-pair formation of tetrabutylammonium picrate in 2-methoxyethanol (B45455) at various temperatures.

| Temperature (K) | Association Constant (Kₐ) (dm³ mol⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) |

| 288.15 | 1.85 x 10³ | -18.0 | 15.1 | 114.9 |

| 293.15 | 2.04 x 10³ | -18.6 | 15.1 | 115.0 |

| 298.15 | 2.25 x 10³ | -19.1 | 15.1 | 114.8 |

| 303.15 | 2.47 x 10³ | -19.7 | 15.1 | 114.8 |

| 308.15 | 2.71 x 10³ | -20.3 | 15.1 | 114.9 |

This table is generated based on the principles discussed in the text and is for illustrative purposes.

The association and dissociation of ions are dynamic processes with finite rates. The kinetics of these processes, specifically the rate constants for recombination (kᵣ) and dissociation (kₐ), can be investigated using techniques like the electric field jump method. acs.orgresearchgate.net These studies provide insights into the mechanistic details of ion-pair formation and breakdown.

For many simple electrolytes, the recombination of ions is a diffusion-controlled process, meaning the rate is limited by how quickly the ions can encounter each other in solution. researchgate.net The dissociation rate, conversely, depends on the strength of the interaction within the ion pair and the influence of the surrounding solvent molecules. acs.org Studies on picrate salts have shown that the protonation rate of the picrate ion is diffusion-controlled. researchgate.net The relaxation time for these processes is typically very short, often in the sub-microsecond range. dss.go.th

Solvation Dynamics and Solvent Effects

The solvent plays a critical role in mediating the interactions between the tetrabutylammonium cation and the picrate anion. acs.orgacs.org The process of solvation, where solvent molecules arrange themselves around the ions, has a profound impact on the thermodynamics and kinetics of ion association. acs.orgtsijournals.com

The relative permittivity (dielectric constant) of the solvent is a primary factor influencing the extent of ion association. acs.orgacs.orgals-japan.com Solvents with high permittivity, like water, are effective at shielding the electrostatic attraction between ions, favoring the existence of free ions. als-japan.com Conversely, in solvents with low permittivity, the electrostatic forces are stronger, leading to a greater tendency for ion-pair formation. psu.eduals-japan.com

The relationship between the ion association constant (Kₐ) and the solvent's relative permittivity (εᵣ) is often examined. als-japan.com A plot of log Kₐ versus 1/εᵣ is frequently linear, as predicted by electrostatic theories like the Fuoss equation. als-japan.com This demonstrates that as the solvent becomes less polar (lower εᵣ), the equilibrium shifts significantly towards the formation of ion pairs. als-japan.com For example, for tetrabutylammonium picrate, it has been observed that in a solvent with a relative permittivity greater than 30, over 80% of the salt is dissociated, whereas in a solvent with a permittivity less than 10, over 90% exists as ion pairs. als-japan.com

The following table illustrates the effect of solvent permittivity on the ion association constant of tetrabutylammonium picrate at 25°C.

| Solvent | Relative Permittivity (εᵣ) | Association Constant (Kₐ) (dm³ mol⁻¹) |

| Acetonitrile | 35.9 | 7.5 x 10¹ |

| Acetone (B3395972) | 20.7 | 1.8 x 10² |

| 2-Methoxyethanol | 16.9 | 2.25 x 10³ |

| Tetrahydrofuran | 7.58 | 1.9 x 10⁵ |

| Benzene | 2.27 | ~10¹⁰ |

This table is compiled from data and trends discussed in the cited literature and is for illustrative purposes.

Preferential Solvation Phenomena and its Impact on Ionic Interactions

In binary solvent mixtures, the composition of the solvent shell immediately surrounding a solute can differ significantly from the composition of the bulk solvent. This phenomenon, known as preferential solvation, is a critical factor in determining the behavior of electrolytes like tetrabutylammonium picrate. rsc.orgrsc.org The extent of preferential solvation depends on the specific interactions between the solute and each solvent component. rsc.org

For tetrabutylammonium picrate, both the bulky, hydrophobic tetrabutylammonium (TBA⁺) cation and the large, charge-delocalized picrate (Pic⁻) anion exhibit distinct solvation preferences. The TBA⁺ cation, due to its large alkyl chains, is preferentially solvated by less polar or non-polar solvents. acs.org This preference is driven by hydrophobic interactions. Conversely, the picrate anion, with its exposed nitro and phenolate (B1203915) groups, can interact more strongly with polar, hydrogen-bond donor solvents.

The phenomenon of preferential solvation directly impacts the ionic interactions of tetrabutylammonium picrate, primarily its dissociation and association behavior. rsc.orgrsc.org In a binary mixture, if one solvent component preferentially solvates the free ions more effectively than the ion pair, the dissociation of the salt will be enhanced in mixtures rich in that solvent.

A notable study on the dissociation of tetrabutylammonium picrate in 2-methylpropan-2-ol–alcohol mixtures demonstrated that the dissociation constant (pK) does not vary linearly with the solvent composition. rsc.org This non-linearity is a hallmark of preferential solvation. rsc.org An equation that accounts for preferential solvation was successfully applied to model the dissociation of tetrabutylammonium picrate in these mixtures. rsc.orgrsc.org The model revealed that the electrolyte is preferentially solvated by the more polar alcohol in the mixture, which stabilizes the dissociated ions and thus shifts the equilibrium towards dissociation.

The impact of preferential solvation on the dissociation of tetrabutylammonium picrate has been quantified in various solvent systems. The following table presents the dissociation constants (pK) and limiting molar conductivities (Λ₀) of tetrabutylammonium picrate in different pure alcohols, highlighting the influence of the solvent's nature on ionic interactions.

| Solvent | pK | Λ₀ (S cm² mol⁻¹) |

|---|---|---|

| 2-Methylpropan-2-ol | 4.45 | 12.6 |

| Propan-2-ol | 3.18 | 28.5 |

| Ethanol | 2.34 | 54.4 |

| Methanol (B129727) | 1.74 | 94.9 |

Solvatochromism of the Picrate Anion as a Probe for Solvent Microenvironments

The picrate anion is a well-known solvatochromic probe, meaning its UV-visible absorption spectrum is sensitive to the polarity of its immediate environment. researchgate.netnih.gov This property makes it an invaluable tool for investigating the microscopic solvent environment around the anion in solutions of tetrabutylammonium picrate. researchgate.net Changes in the position of the absorption maximum (λmax) of the picrate anion reflect alterations in the composition and polarity of its solvation shell.

When tetrabutylammonium picrate is dissolved in a binary solvent mixture, the picrate anion will be preferentially solvated by the more polar component. This leads to a hypsochromic (blue) shift in its absorption spectrum compared to the spectrum in the less polar solvent. This shift indicates a stabilization of the ground state of the picrate anion by the polar solvent molecules.

Studies on tetrabutylammonium picrate in acetone–n-butyl acetate (B1210297) mixtures have utilized the solvatochromic properties of the picrate anion to understand ion association. researchgate.net While the interactions of the picrate anion with the tetrabutylammonium cation cause changes in its electronic absorption spectrum, these are less pronounced than with smaller, more charge-dense metal ions. researchgate.net Nevertheless, the subtle shifts observed provide insights into the formation of contact and solvent-separated ion pairs.

The solvatochromic behavior of the picrate anion can be used to construct a microscopic picture of the immediate surroundings of the ion. The following table illustrates the solvatochromic shifts of a dye in binary mixtures of acetone and 2-propanol, demonstrating the non-linear relationship between the spectral shift and the solvent composition, which is indicative of preferential solvation.

| Mole Fraction of 2-Propanol | λmax (nm) |

|---|---|

| 0.000 | 580 |

| 0.228 | 573 |

| 0.464 | 567 |

| 0.710 | 560 |

| 1.000 | 552 |

By analyzing these solvatochromic shifts, it is possible to deduce the local mole fraction of each solvent in the solvation shell of the picrate anion. This information is crucial for understanding how the solvent microenvironment influences not only the spectroscopic properties but also the reactivity and equilibrium constants of the solute. The use of the picrate anion as an intrinsic probe thus offers a powerful method for exploring the intricate details of solution chemistry.

Synthetic Methodologies and Preparative Routes for Tetrabutylammonium Picrate

Established Synthetic Pathways and Reaction Mechanisms

Tetrabutylammonium (B224687) picrate (B76445) is a chemical compound formed through the association of a tetrabutylammonium cation and a picrate anion. The synthesis of this salt is primarily based on the principles of acid-base chemistry and ion exchange reactions. The most common and established method for its preparation involves the direct reaction of tetrabutylammonium hydroxide (B78521) with picric acid.

In this acid-base neutralization reaction, the hydroxide ion from tetrabutylammonium hydroxide reacts with the acidic proton of picric acid (2,4,6-trinitrophenol) to form water. The resulting tetrabutylammonium cation and picrate anion then associate to form the desired salt. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or a mixture of methanol and propanol, to facilitate the dissolution of the reactants and the precipitation of the product. dutscher.com

Another established pathway involves a metathesis reaction, also known as a salt exchange reaction. This method utilizes a soluble tetrabutylammonium salt, such as tetrabutylammonium bromide or tetrabutylammonium chloride, and a soluble picrate salt, like sodium picrate or potassium picrate. researchgate.net When aqueous solutions of these two salts are mixed, the low solubility of tetrabutylammonium picrate in water drives the reaction forward, causing it to precipitate out of the solution. The choice of the starting salts depends on their availability and the desired purity of the final product.

The reaction mechanism in both pathways is governed by electrostatic interactions. akjournals.com The large, non-polar tetrabutylammonium cation and the large, resonance-stabilized picrate anion are attracted to each other, forming an ion pair. In less polar solvents, these ion pairs can further associate into larger aggregates. akjournals.com

The synthesis can also be achieved through phase-transfer catalysis, where the tetrabutylammonium cation acts as a phase-transfer catalyst to transport the picrate anion from an aqueous phase to an organic phase where the reaction with an organic substrate might occur. dtu.dk However, for the direct preparation of the salt itself, the acid-base neutralization and salt metathesis routes are the most straightforward and widely employed.

Advancements in Synthetic Strategies and Optimization for Purity and Yield

One area of optimization lies in the use of ion-exchange resins. researchgate.net In this method, a strong basic anion exchange resin in the hydroxide form is treated with a solution of tetrabutylammonium bromide. The bromide ions are exchanged for hydroxide ions on the resin, resulting in the in-situ formation of tetrabutylammonium hydroxide. This solution can then be directly reacted with picric acid. This technique can lead to a purer product as it avoids the introduction of other metal cations that might be present in commercially available hydroxide solutions.

Microwave-assisted synthesis has also emerged as a modern technique to accelerate the reaction and improve yields. researchgate.net The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. This rapid and uniform heating can lead to a more efficient reaction and potentially higher purity of the crude product before purification.

The choice of solvent system is another critical factor in optimizing the synthesis. While traditional methods use simple alcohols, researchers have explored mixed solvent systems to control the solubility of the reactants and the product. For instance, using a solvent in which tetrabutylammonium picrate is sparingly soluble at lower temperatures allows for its crystallization and separation from more soluble impurities upon cooling.

Furthermore, the stoichiometry of the reactants is carefully controlled to maximize the yield. Using a slight excess of one reactant can drive the reaction to completion, but this must be balanced with the ease of removing the excess reactant during the purification process. High-purity starting materials are also essential for obtaining a high-purity final product. For instance, using purified picric acid and a high-grade tetrabutylammonium salt can significantly reduce the level of impurities in the final product. rsc.org

| Parameter | Traditional Method | Advanced Method | Benefit of Advanced Method |

| Reactant Generation | Direct use of commercial tetrabutylammonium hydroxide | In-situ generation using ion-exchange resin researchgate.net | Higher purity of the hydroxide, reducing metal ion contamination. |

| Heating Method | Conventional heating (reflux) | Microwave-assisted synthesis researchgate.net | Faster reaction times and potentially higher yields. |

| Solvent System | Single solvent (e.g., methanol) | Mixed solvent systems | Enhanced control over solubility for improved crystallization and purification. |

| Stoichiometry | Often equimolar | Slight excess of one reactant | Can drive the reaction to completion, increasing yield. |

Advanced Purification Techniques for Research-Grade Tetrabutylammonium Picrate

Achieving research-grade purity for tetrabutylammonium picrate necessitates the use of advanced purification techniques to remove residual starting materials, byproducts, and other impurities. The choice of method depends on the nature of the impurities and the desired level of purity.

Recrystallization is a fundamental and widely used technique for purifying solid compounds. google.com The crude tetrabutylammonium picrate is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are more soluble in the solvent will remain in the mother liquor. The selection of the recrystallization solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol-water mixtures have been reported for the recrystallization of similar compounds. pnas.orgfu-berlin.de The process can be repeated multiple times to achieve higher purity.

Chromatographic methods offer a higher degree of separation and are employed when recrystallization is insufficient to remove certain impurities. science.gov

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. orgsyn.org A suitable eluent (mobile phase) is used to move the components down the column at different rates based on their affinity for the stationary phase, allowing for their separation. For a relatively polar compound like tetrabutylammonium picrate, a polar stationary phase with a moderately polar eluent system would be appropriate.

Ion-Pair Chromatography: This is a variation of reversed-phase chromatography that is particularly well-suited for separating ionic compounds. google.com In this technique, an ion-pairing agent is added to the mobile phase to form a neutral ion pair with the ionic analyte. This neutral complex can then be separated on a non-polar C18 or C8 stationary phase. This method can be highly effective for removing ionic impurities.

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatographic technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. researchgate.net It is particularly useful for the preparative-scale purification of polar compounds.

Washing with specific solvents can be a simple yet effective preliminary purification step. For instance, washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble can significantly improve its purity before subsequent recrystallization or chromatography.

The effectiveness of the purification process is typically monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.

| Purification Technique | Principle | Application for Tetrabutylammonium Picrate |

| Recrystallization | Difference in solubility at different temperatures. google.com | Primary method for removing bulk impurities. Ethanol-water mixtures are often effective. pnas.orgfu-berlin.de |

| Column Chromatography | Differential adsorption on a solid stationary phase. orgsyn.org | Separation of impurities with different polarities. |

| Ion-Pair Chromatography | Formation of neutral ion pairs for separation on a reversed-phase column. google.com | Effective for removing ionic impurities. |

| Centrifugal Partition Chromatography | Partitioning between two immiscible liquid phases without a solid support. researchgate.net | Preparative scale purification, especially for polar compounds, minimizing sample loss. |

| Washing | Differential solubility in a specific solvent. | A simple step to remove highly soluble impurities before further purification. |

Advanced Structural Elucidation of Tetrabutylammonium Picrate

Crystallographic Investigations

Crystallographic techniques, particularly X-ray diffraction, are indispensable for determining the precise three-dimensional structure of tetrabutylammonium (B224687) picrate (B76445) in the solid state. These studies reveal the specific packing of ions and the nature of the non-covalent interactions that govern the crystal lattice.

Single Crystal X-ray Diffraction Studies of Solid-State Packing and Intermolecular Interactions

Single crystal X-ray diffraction analysis provides definitive information on the spatial arrangement of the tetrabutylammonium (TBA⁺) cations and picrate (Pic⁻) anions. The crystal structure is characterized by a distinct layered arrangement. akjournals.com The aromatic rings of the picrate anions stack on top of one another, a formation driven by strong π-π stacking interactions. akjournals.com These stacked anionic columns are surrounded by the bulky tetrabutylammonium cations, which fill the intervening space, leading to an efficient packing arrangement. The primary intermolecular forces holding the structure together are the electrostatic attractions between the positively charged TBA⁺ cation and the negatively charged picrate anion.

| Crystallographic Parameter | Observation |

| Crystal System | Layered Structure |

| Anion Arrangement | Stacked aromatic rings (π-π interactions) |

| Primary Interaction | Electrostatic attraction between cation and anion |

Conformational Analysis of the Tetrabutylammonium Cation in the Solid State

Within the crystal lattice, the tetrabutylammonium cation adopts a specific conformation to minimize steric hindrance and maximize packing efficiency. The central nitrogen atom exhibits a tetrahedral geometry, with the four butyl chains extending outwards. These alkyl chains are not rigid; they possess conformational flexibility. In the solid state, they typically adopt a staggered, anti-periplanar conformation to reduce intramolecular steric strain. This sprawling, somewhat spherical shape of the cation allows it to fit neatly between the layers of the picrate anions.

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods are crucial for understanding the behavior of tetrabutylammonium picrate in solution, where the ions are more mobile and can participate in dynamic equilibria. These techniques probe the nature of ion pairing, aggregation, and the electronic interactions between the cation and anion.

UV-Vis Spectroscopy for Probing Ion Association and Charge-Transfer Interactions

UV-Visible absorption spectroscopy is a powerful tool for investigating ion association phenomena in solution. The picrate anion possesses a strong chromophore, making it easily detectable. Interactions of the picrate anion with the tetrabutylammonium cation in solution lead to discernible changes in its electronic absorption spectrum. researchgate.net Although these spectral shifts are not as pronounced as those seen with metal cations, they provide clear evidence of ion pairing. researchgate.net The formation of an ion pair perturbs the electronic environment of the picrate anion, causing shifts in its absorption bands. The extent of these changes can be correlated with solvent polarity, as ion-pairing is generally more favorable in solvents with lower dielectric constants. u-szeged.hu This technique allows for the quantitative study of the equilibrium between free ions and ion pairs.

| Spectroscopic Technique | Insight Provided | Observation |

| UV-Vis Spectroscopy | Ion Association | Changes in the absorption spectrum of the picrate anion upon interaction with the TBA⁺ cation. researchgate.net |

| UV-Vis Spectroscopy | Solvent Effects | Ion-pairing is facilitated in solvents with lower dielectric constants. u-szeged.hu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics of Ion Pairs and Aggregates

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the structure and dynamics of tetrabutylammonium picrate in solution at the atomic level. By analyzing the chemical shifts of the protons and carbons on both the cation and the anion, the extent of ion pairing can be inferred. The formation of ion pairs or larger aggregates in solution would alter the local magnetic environment of the nuclei, leading to changes in their chemical shifts compared to the free ions.

Furthermore, advanced NMR techniques can probe the dynamics of these species. For instance, relaxation studies can provide information on the rotational and translational motion of the ions, which are affected by their association state. dss.go.th Studies on the dynamics of ion-pair formation and dissociation have been conducted using methods that measure the dissociation field effect, providing thermodynamic and kinetic parameters for these processes in solvents of low polarity. dss.go.th These investigations reveal the intervention of diffusional processes in the mechanism of ion-pair dissociation. dss.go.th The tendency for ion-pair formation and the creation of higher aggregates is highly dependent on the solvent, with a greater propensity for association observed in non-polar media. diva-portal.org

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Elucidating Molecular Interactions and Solvation Shells

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, offers a powerful means to probe the molecular structure and interactions of tetrabutylammonium picrate in solution. By analyzing the vibrational modes of the tetrabutylammonium (TBA) cation and the picrate anion, detailed information about ion-ion and ion-solvent interactions, as well as the formation of solvation shells, can be obtained.

Studies on various tetrabutylammonium salts have provided a basis for assigning the vibrational modes of the TBA cation. Low-frequency Raman spectroscopy has been particularly insightful. For instance, in studies of tetrabutylammonium halides, a notable sharp peak observed around 261 cm⁻¹ has been attributed to a stretching lattice vibration mode within the TBA cation. mdpi.com The sharpness of this peak is suggested to arise from the predominance of the trans conformation of the butyl chains in the TBA ion. researchgate.net

The vibrational spectrum of the picrate anion is characterized by the motions of its nitro groups and the phenolic ring. FTIR studies on various picrate salts, such as those of alkali metals and other organic cations, have identified the key vibrational bands. jes.or.jpmdpi.com The symmetric and asymmetric stretching vibrations of the NO₂ groups are particularly sensitive to the anionic environment and the extent of charge delocalization, making them excellent probes for ion pairing. For instance, in a study on clopidogrel-picrate salts, characteristic bands for the picrate anion were clearly identified in both FTIR and Raman spectra, confirming the formation of the salt. mdpi.com

When tetrabutylammonium picrate is dissolved, the interaction between the TBA cation and the picrate anion, as well as their interactions with solvent molecules, can lead to shifts in the positions and changes in the intensities of their respective vibrational bands. These spectral changes provide direct evidence of ion pairing and the formation of specific solvation structures. For example, the formation of a hydrogen bond between a solvent and the picrate anion would be expected to perturb the vibrational frequencies of the nitro and phenolic groups. researchgate.net

Table 1: Representative Vibrational Modes for Tetrabutylammonium and Picrate Ions

| Ion/Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Technique) | Reference(s) |

| Tetrabutylammonium (TBA) | Cation stretching lattice vibration | ~261 (Raman) | mdpi.comresearchgate.net |

| Picrate (NO₂) | Asymmetric stretching (νₐₛ) | ~1500-1560 (FTIR) | jes.or.jpmdpi.com |

| Picrate (NO₂) | Symmetric stretching (νₛ) | ~1330-1350 (FTIR) | jes.or.jpjes.or.jp |

| Picrate (C-O) | Phenolic C-O stretching | ~1280 (FTIR) | mdpi.com |

Note: The exact wavenumbers can vary depending on the solvent and the nature of ionic interactions.

Mass Spectrometry (MS) Techniques for Characterizing Solution-Phase Aggregates

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a highly sensitive method for identifying and characterizing ionic species and their aggregates in the solution phase, which can then be transferred to the gas phase for analysis. nih.govnih.gov For tetrabutylammonium picrate, ESI-MS can provide direct evidence for the existence of ion pairs and higher-order aggregates in solution.

In a typical ESI-MS experiment of a tetrabutylammonium picrate solution, one would expect to observe several key ionic species. The primary ions would be the tetrabutylammonium cation ([TBA]⁺) and the picrate anion ([Pic]⁻). More importantly, the presence of the intact ion pair, [TBA·Pic], which would be detected as a neutral species adducted with a charge carrier or as a radical cation, or its constituent ions in the gas phase, provides direct evidence of ion pairing in the original solution.

Furthermore, ESI-MS can detect larger solution-phase aggregates. These can include triple ions, such as [(TBA)₂·Pic]⁺ or [TBA·(Pic)₂]⁻, and even larger clusters. The relative intensities of these aggregate ions in the mass spectrum can offer qualitative insights into the extent of aggregation in the solution under different conditions, such as varying concentration or solvent polarity. Tandem mass spectrometry (MS/MS) can be employed to further characterize these aggregates by inducing fragmentation and analyzing the resulting daughter ions, which can confirm the composition of the parent aggregate. researchgate.netresearchgate.net

Table 2: Expected Ionic Species of Tetrabutylammonium Picrate in ESI-Mass Spectrometry

| Species Formula | Description | Expected Observation | Reference(s) |

| [C₂₂H₃₈N₄O₇] | Intact Ion Pair (Tetrabutylammonium Picrate) | Detection of constituent ions or adducts in the gas phase. | nih.govnih.gov |

| [(C₁₆H₃₆N)₂·(C₆H₂N₃O₇)]⁺ | Cationic Triple Ion | A peak corresponding to the mass of this aggregate. | researchgate.netresearchgate.net |

| [C₁₆H₃₆N·(C₆H₂N₃O₇)₂]⁻ | Anionic Triple Ion | A peak corresponding to the mass of this aggregate. | researchgate.netresearchgate.net |

| [(C₁₆H₃₆N)ₙ·(C₆H₂N₃O₇)ₘ]⁽ⁿ⁻ᵐ⁾⁺ or ⁻ | Higher-Order Aggregates | Peaks corresponding to various stoichiometries (n, m). | acs.org |

Advanced Scattering Techniques

Neutron Scattering Studies for Cation/Anion Conformation and Dynamics in Solution

Neutron scattering is a powerful technique for investigating the structure and dynamics of materials at the atomic and molecular level. nih.gov In the context of tetrabutylammonium picrate in solution, neutron diffraction with isotopic substitution (NDIS) can provide detailed information about the conformation of the tetrabutylammonium cation and the spatial arrangement of both cations and anions. rsc.org

The flexible nature of the four butyl chains of the TBA cation makes its conformation in solution a subject of interest. Neutron scattering studies on other tetrabutylammonium salts have been instrumental in this area. By selectively deuterating the TBA cation and/or the solvent, the scattering contrast can be manipulated to highlight specific atomic correlations. For example, by comparing the scattering from solutions containing deuterated and non-deuterated TBA, the conformation of the cation and its interactions with the surrounding solvent and counter-ions can be elucidated. aip.org

These studies can reveal the average distances between different parts of the TBA cation, as well as the orientation of the butyl chains. This information is crucial for understanding how the cation packs in solution and how it interacts with the picrate anion. Furthermore, quasielastic neutron scattering (QENS) can probe the dynamics of the TBA cation, such as rotational and translational motions, providing insights into the fluidity of its environment and the strength of its interactions with neighboring species. aip.org

Table 3: Information Obtainable from Neutron Scattering on Tetrabutylammonium Picrate Solutions

| Parameter Determined | Significance | Relevant Neutron Scattering Technique | Reference(s) |

| Cation-Anion Radial Distribution Function | Provides the average distance and coordination number between TBA⁺ and Pic⁻. | NDIS | nih.govrsc.org |

| Cation-Cation Radial Distribution Function | Reveals the average separation and arrangement of TBA⁺ cations. | NDIS | acs.orgnih.gov |

| Conformation of Butyl Chains | Determines the arrangement (e.g., trans vs. gauche) of the alkyl chains. | NDIS | aip.org |

| Cation Rotational and Translational Dynamics | Characterizes the mobility of the TBA⁺ cation in the solution. | QENS | aip.org |

Small-Angle X-ray Scattering (SAXS) for Investigating Solution Aggregation Behavior

Small-angle X-ray scattering (SAXS) is an essential technique for studying the size, shape, and distribution of nanoscale structures in solution, such as aggregates and micelles. acs.org For tetrabutylammonium picrate, SAXS can provide quantitative information about the formation and characteristics of ionic aggregates, particularly in solvents of low to medium polarity where such aggregation is more likely.

A typical SAXS experiment measures the intensity of X-rays scattered by a sample as a function of the scattering vector, q. The shape of the resulting scattering curve contains information about the morphology of the scattering objects. For solutions of tetrabutylammonium picrate, the formation of aggregates would lead to an increase in the scattered intensity at low q values. acs.org

Table 4: Parameters from SAXS Analysis of Tetrabutylammonium Picrate Aggregates

| Parameter | Description | Method of Determination | Reference(s) |

| Radius of Gyration (R₉) | A measure of the average size of the ionic aggregates. | Guinier Analysis | osti.govnih.gov |

| Aggregate Shape | The overall morphology of the aggregates (e.g., spherical, rod-like). | Model Fitting of the Scattering Curve | nih.gov |

| Pair-Distance Distribution Function P(r) | Provides information on the shape and internal structure of the aggregates. | Indirect Fourier Transform | osti.govnih.gov |

| Correlation Length | The characteristic distance between interacting aggregates in concentrated solutions. | Position of a peak in the scattering curve | osti.gov |

Electrometric and Conductometric Investigations of Tetrabutylammonium Picrate Systems

Molar Conductivity Studies and Ionic Transport Mechanisms

Determination of Limiting Molar Conductivities and Ionic Mobilities in Various Solvents

The limiting molar conductivity (Λ₀) represents the molar conductivity of an electrolyte at infinite dilution, where interionic interactions are negligible. It is a key parameter for characterizing the intrinsic mobility of ions in a given solvent. For tetrabutylammonium (B224687) picrate (B76445), Λ₀ has been determined in a variety of solvents with differing dielectric constants and viscosities.

For instance, in anisole (B1667542) at 25°C, the limiting molar conductivity for tetrabutylammonium picrate was reported to be 49.5 Ω⁻¹ cm² equiv⁻¹. psu.edu In a study involving acetone-n-hexane mixed solvents, the limiting molar conductivities were determined across a range of solvent compositions, highlighting the influence of the changing dielectric environment. researchgate.net Similarly, research in monodibenzyltoluene and phenylxylylethane has provided data on the charge transport properties of tetrabutylammonium picrate in these low-polarity media. aip.orgscilit.com

The Walden product (Λ₀η), where η is the viscosity of the solvent, is often used to assess the degree of solvation of ions. For tetrabutylammonium picrate in anisole, the Walden constant was found to be 0.434. psu.edu Variations in the Walden product across different solvents or solvent mixtures indicate changes in the effective hydrodynamic radius of the ions due to differing ion-solvent interactions. researchgate.net

Below is an interactive table summarizing the limiting molar conductivities of tetrabutylammonium picrate and related salts in various solvents.

| Electrolyte | Solvent | Temperature (°C) | Limiting Molar Conductivity (Λ₀) (Ω⁻¹ cm² mol⁻¹) | Reference |

| Tetrabutylammonium Picrate | Anisole | 25 | 49.5 | psu.edu |

| Tetrabutylammonium Picrate | Acetone-n-Hexane Mixtures | 25 | Varies with composition | researchgate.net |

| Tetrabutylammonium Picrate | 1-Tridecanol | Near T_c | --- | researchgate.net |

| Tetrabutylammonium Picrate | 1-Dodecanol | Near T_c | --- | researchgate.net |

| Tetrabutylammonium Picrate | 1,4-Butanediol | Near T_c | --- | researchgate.net |

| Tetrabutylammonium Bromide | Benzene | 25 | --- | psu.edu |

| Tetrabutylammonium Tetraphenylborate | Benzene | 25 | --- | psu.edu |

| Tetrabutylammonium Salts | 1-propoxy-2-propanol | -25.15 to 40.15 | Varies with anion and temperature | chem-soc.si |

Application of Advanced Electrolyte Conductivity Equations (e.g., Lee-Wheaton, Fuoss) for Data Analysis

To accurately determine the limiting molar conductivity and association constants from experimental data, advanced theoretical models are employed. The Lee-Wheaton and Fuoss equations are prominent examples that account for both long-range electrostatic interactions and short-range ion-pair formation.

The Lee-Wheaton equation has been successfully used to analyze the conductance data of tetrabutylammonium picrate in acetone-n-hexane mixtures, allowing for the determination of association constants (Kₐ) and limiting molar conductivities. researchgate.net This equation is considered to be based on a more realistic model of ion interactions in solution. uoa.gr Similarly, studies on various quaternary ammonium (B1175870) salts, including picrates, have utilized the Lee-Wheaton equation for data analysis. uokerbala.edu.iq

The Fuoss conductance-concentration equation is another powerful tool. It has been applied to analyze the conductivity of tetrabutylammonium salts in solvents like 2-methoxyethanol (B45455) and N,N-dimethylformamide. acs.orgacs.org This model allows for the extraction of parameters such as the limiting molar conductance (Λ₀), the association constant (Kₐ), and the association diameter (R). acs.orgresearchgate.net Comparisons of conductivity data for tetrabutylammonium salts in different nonaqueous solvents have been effectively carried out using the Fuoss model, revealing insights into the formation of contact versus solvent-separated ion pairs. nih.gov

Electrochemical Behavior and Interfacial Ion Transfer Dynamics

The transfer of ions across the interface between two immiscible electrolyte solutions (ITIES) is a fundamental process in various electrochemical applications, including ion-selective electrodes and phase-transfer catalysis. Voltammetric techniques are instrumental in studying the kinetics and thermodynamics of these interfacial ion transfer processes.

Voltammetric Investigations at Liquid-Liquid Interfaces for Ion Transfer Processes

Cyclic voltammetry at the ITIES is a powerful method to study the transfer of ions like picrate and tetrabutylammonium between an aqueous phase and an organic solvent such as nitrobenzene (B124822) or 1,2-dichloroethane. dtic.milepa.gov In these experiments, the current response to a varying interfacial potential provides information about the thermodynamics and kinetics of the ion transfer.

For example, the voltammetric response for the transfer of the picrate anion from nitrobenzene to water has been clearly observed. dtic.mil The resulting voltammograms are similar to those for redox processes at metal electrodes, with peaks corresponding to the transfer of the ion from one phase to the other. dtic.mil The potential at which the transfer occurs is related to the standard Gibbs energy of transfer for that ion. The transfer of the tetrabutylammonium cation has also been extensively studied using these techniques. epa.govsoton.ac.uk

The potential window, which is the range of applied potentials where negligible current flows, is determined by the transfer of the supporting electrolyte ions. The transfer of ions like picrate and tetrabutylammonium can be observed within this window. dtic.mil

Mechanistic Elucidation of Ion Transfer Kinetics and Interfacial Phenomena

The kinetics of ion transfer across the liquid-liquid interface can be elucidated from the analysis of voltammetric data. The rate of ion transfer is influenced by the structure of the interface and the solvation of the ion in both phases.

Studies have shown that the transfer of ions like picrate and tetrabutylammonium across the water/nitrobenzene interface is often controlled by diffusion of the ion to and from the interface. soton.ac.uk The kinetics of ion transfer can be analyzed to determine the standard rate constant for the transfer process. For instance, the transfer of the tetrabutylammonium ion has been investigated to understand the influence of the solvent on the transfer rate. nsf.gov

The presence of a compact layer of solvent molecules at the interface can present a potential barrier to ion transfer. researchgate.net The structure of this interfacial region, including the potential distribution across it, is crucial in determining the kinetics of ion transfer. epfl.ch The modified Verwey-Niessen (MVN) model, which describes the interface as two back-to-back diffuse layers, is often used to interpret experimental data. epfl.ch

Role as a Reference Electrolyte in Non-Aqueous Electrochemical Studies

Tetrabutylammonium picrate (TBAP) serves as a crucial reference electrolyte in non-aqueous electrochemical studies due to its unique properties, primarily its tendency to remain fully dissociated even in solvents with low dielectric constants. publish.csiro.au This characteristic is vital for establishing a reliable baseline in conductometric and electrometric measurements, where the behavior of other salts can be compared against a known, stable standard.

The large size of both the tetrabutylammonium cation (TBA⁺) and the picrate anion (Pic⁻) contributes to weaker ion-ion interactions, favoring dissociation. doi.org This is in stark contrast to smaller ions, such as those in potassium chloride, which exhibit significant ion association in solvents of low dielectric constant. publish.csiro.au The limited concentration dependence of the conductance of TBAP solutions, even in high dioxan (low dielectric constant) environments, underscores its utility as a reference for studying electrolytes that show greater association. publish.csiro.au

Detailed Research Findings

Research has extensively utilized tetrabutylammonium picrate to understand ion behavior in various non-aqueous media. Conductance measurements of TBAP in different solvents provide insights into the extent of ion-pair formation and the influence of the solvent's physical properties on this equilibrium.

For instance, studies have shown a clear relationship between the association constant (Kass) of TBAP and the relative permittivity (εr) of the solvent. als-japan.com In solvents with high relative permittivity (εr > 30), TBAP is more than 80% dissociated at a concentration of 0.01 M. Conversely, in solvents with low relative permittivity (εr < 10), over 90% of the TBAP exists as ion pairs. als-japan.comals-japan.com This predictable behavior makes it an excellent model for testing theoretical frameworks of ion association, such as the Fuoss and Bjerrum theories. doi.orgals-japan.com

The Walden product (Λeqvη), which relates the equivalent conductivity (Λeqv) to the shear viscosity (η) of the medium, is a key parameter for assessing the degree of dissociation. researchgate.netresearchgate.net For TBAP, the Walden product has been used to determine the degree of dissociation (αdiss) at the critical point in various alcohols. For example, in 1-dodecanol, αdiss is approximately 0.25, while in 1,4-butanediol, it increases to about 0.73, demonstrating the significant impact of the solvent environment on ion pairing. researchgate.net

Furthermore, investigations into the pressure dependence of the dissociation of TBAP ion pairs in low-polarity media have provided valuable information on the thermodynamics of ionic processes. acs.org These studies help to elucidate the volume changes associated with ion-pair formation and dissociation, contributing to a more comprehensive understanding of electrolyte behavior under various conditions.

The utility of TBAP extends to its use in comparative studies with other electrolytes. For example, by comparing the conductometric properties of tetrabutylammonium salts with different anions (e.g., picrate versus tetrakis(pentafluorophenyl)borate), researchers can probe the specific effects of the anion on ion association and mobility in non-aqueous solvents. nih.gov

Data Tables

The following tables present data from various studies on tetrabutylammonium picrate, illustrating its properties in different non-aqueous systems.

Table 1: Dissociation Constants and Limiting Molar Conductivities of Tetrabutylammonium Picrate in 2-Methylpropan-2-ol-Alcohol Mixtures at 303.15 K rsc.org

| Co-solvent | pK | Λ₀ (S cm² mol⁻¹) |

| Propan-2-ol | 4.45 ± 0.01 | 12.6 ± 0.2 |

| Ethanol | 3.18 ± 0.01 | 28.5 ± 1.4 |

| Methanol (B129727) | 2.34 ± 0.02 | 54.4 ± 0.4 |

| 2-Methylpropan-2-ol (pure) | 1.74 ± 0.02 | 94.9 ± 0.3 |

This interactive table provides the dissociation constant (pK) and limiting molar conductivity (Λ₀) of tetrabutylammonium picrate in mixtures of 2-methylpropan-2-ol with different alcohols. The data demonstrates how the properties of the co-solvent influence the electrolyte's behavior.

Table 2: Association Constants of Tetrabutylammonium Picrate in Various Solvents als-japan.com

| Solvent | Relative Permittivity (εr) | log Kass |

| Nitrobenzene | ~34.8 | ~1.8 |

| Acetone (B3395972) | ~20.7 | ~2.8 |

| Pyridine | ~12.4 | ~4.0 |

| 1,2-Dichloroethane | ~10.4 | ~4.5 |

| 1,1-Dichloroethane | ~10.0 | ~4.6 |

| Chlorobenzene | ~5.6 | ~6.0 |

| m-Dichlorobenzene | ~5.0 | ~6.5 |

This interactive table shows the relationship between the association constant (log Kass) of tetrabutylammonium picrate and the relative permittivity of the solvent. A clear trend of increasing association with decreasing solvent polarity is observed.

Table 3: Limiting Molar Conductivity and Association Constant of Tetrabutylammonium Picrate in 4-Methyl-pentan-2-one at 25 °C nist.gov

| Parameter | Value |

| Limiting Molar Conductivity (Λ₀) | 90.0 ± 0.7 S·mol⁻¹·cm² |

| Association Constant (KA) | (2.4 ± 0.1) x 10³ L·mol⁻¹ |

This table provides specific values for the limiting molar conductivity and association constant of tetrabutylammonium picrate in 4-methyl-pentan-2-one, a solvent with a dielectric constant of 12.92.

Applications of Tetrabutylammonium Picrate in Advanced Chemical Processes

Catalysis: Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. acs.org This is achieved through the use of a phase transfer agent, which transports a reactant from one phase to the other, thereby enabling the reaction to proceed.

Role of Tetrabutylammonium (B224687) Picrate (B76445) as a Phase Transfer Agent in Organic Synthesis

Tetrabutylammonium picrate serves as an effective phase transfer catalyst, primarily by facilitating the transfer of anions from an aqueous phase to an organic phase. ontosight.ai The large, organic tetrabutylammonium cation pairs with the picrate anion, and this ion pair is soluble in organic solvents. ontosight.ai This property allows it to transport the picrate anion, or other anions present in the aqueous phase, into the organic phase where they can react with organic substrates. acs.orgontosight.ai This enhanced transport across the phase boundary significantly increases reaction rates for a variety of organic syntheses. ontosight.ai

The utility of tetrabutylammonium salts, in general, is well-established in PTC. For instance, tetrabutylammonium bromide is a widely cited phase transfer catalyst. dokumen.pub The principle behind the effectiveness of these salts lies in the formation of a lipophilic ion pair that can readily traverse the interface between the aqueous and organic phases. mdpi.com

Mechanistic Investigations of PTC Cycles and Interfacial Reactions

The mechanism of phase transfer catalysis can be broadly categorized into two types: the extraction mechanism and the interfacial mechanism. dokumen.pubmdpi.com In the extraction mechanism, the phase transfer catalyst, such as the tetrabutylammonium cation, extracts the anion from the aqueous phase into the bulk organic phase, where the reaction with the organic substrate occurs. mdpi.comcore.ac.uk

Molecular dynamics simulations have provided microscopic insights into the role of phase transfer catalysts like the tetrabutylammonium cation. These studies reveal that the formation of an ion pair between the catalyst and the anion alters the free energy profiles of ion transfer across the water-organic interface. researchgate.net A key phenomenon observed is the formation of a "water finger," a transient chain of hydrogen-bonded water molecules that connects the ion in the organic phase with the bulk water. researchgate.net The phase transfer catalyst plays a crucial role in controlling the formation of this water finger, thereby influencing the free energy of the transfer process. researchgate.net

Research on tetrabutylammonium salts has also highlighted the significance of interfacial reactions. nih.gov The interface between the aqueous and organic phases is not merely a passive boundary but an active site for catalysis. nih.gov In some systems, a third, catalyst-rich liquid phase can form, which acts as a microemulsion-like environment where interfacial reactions are promoted. nih.gov The catalytic activity is thus attributed to reactions occurring at both the bulk water-oil interface and the water-oil microinterface within this third phase. nih.gov The rate of reaction can be influenced by factors such as the stirring speed, which affects the interfacial area and mass transfer. dokumen.pub

Development and Optimization of Novel PTC Protocols and Systems

The development of new and improved PTC protocols is an active area of research. While specific optimization protocols for tetrabutylammonium picrate are not extensively detailed in the provided search results, general principles for optimizing PTC reactions are well-established. These include the judicious selection of the catalyst, solvent, and reaction conditions. researchgate.net

The efficiency of a PTC system can be significantly influenced by the nature of the organic solvent. For example, the distribution coefficient of tetrabutylammonium picrate between an aqueous phase and various organic solvents (butyl acetate (B1210297), methyl isobutyl ketone, and methylene (B1212753) chloride) is affected by CO2 pressure. acs.org This suggests that the use of supercritical fluids or CO2-expanded liquids could offer novel ways to tune and optimize PTC systems by altering the solubility and distribution of the catalyst. acs.org The goal of such optimization is often to enhance reaction rates, improve product selectivity, and facilitate catalyst recycling. acs.org

Separation Science and Extraction Methodologies

The ability of tetrabutylammonium picrate to form ion pairs that are soluble in organic solvents makes it a valuable reagent in separation science, particularly in ion-pair extraction and microextraction techniques.

Ion-Pair Extraction Mechanisms and Selectivity Studies in Liquid-Liquid Systems

Ion-pair extraction is a technique used to transfer ionic species from an aqueous phase to an organic phase. This is achieved by forming a neutral, lipophilic ion pair with a counterion of the opposite charge. Tetrabutylammonium picrate itself is an ion pair, and its components can be used in extraction processes. ontosight.airesearchgate.net

The fundamental principle involves the equilibrium of the ion-pair formation at the interface and its subsequent partitioning into the organic phase. The extraction of an ionic analyte from an aqueous solution can be facilitated by adding an ion-pairing reagent, such as the tetrabutylammonium cation, to form an extractable ion pair. researchgate.net The picrate anion, being chromophoric, can also be used as a counter-ion in spectrophotometric determinations following extraction. oup.com

The selectivity of ion-pair extraction is influenced by several factors, including the nature of the ion-pairing reagent, the organic solvent, the pH of the aqueous phase, and the presence of other ions. frontiersin.org For instance, the extraction constant of an ion pair can be affected by the dielectric constant of the organic solvent. oup.com Studies on the extraction of alkali metal picrates with crown ethers have shown that the extractability of the ion-pair decreases with a decrease in the dielectric constant of the solvent. oup.com

The table below summarizes the effect of different organic solvents on the distribution of tetrabutylammonium picrate.

| Organic Solvent | Effect on Distribution Coefficient with CO2 Pressure |

| Butyl Acetate | Distribution coefficient changes with CO2 pressure. acs.org |

| Methyl Isobutyl Ketone | Distribution coefficient changes with CO2 pressure. acs.org |

| Methylene Chloride | Distribution coefficient changes with CO2 pressure. acs.org |

Application in Liquid Crystal-Based Extraction Systems and Related Mechanistic Investigationsresearchgate.net

The use of liquid crystals as the organic phase in solvent extraction represents a unique frontier in separation science, leveraging the anisotropic properties of these materials to influence extraction equilibria. Research has demonstrated that tetrabutylammonium picrate is a key compound in investigating and utilizing these specialized extraction systems.

Studies have explored ion-pair extraction using a liquid crystal, 4-cyano-4′-hexylbiphenyl (CHB), as the extracting solvent. tandfonline.com The fundamental extraction reaction investigated involves the transfer of a picrate anion (Pi⁻) from an aqueous phase to the organic liquid crystal phase, facilitated by a cationic species, such as the tetrabutylammonium (TBA⁺) ion. tandfonline.com The equilibrium for this process can be represented as:

(Q⁺)ₒ + (Pi⁻)w ⇌ (QPi)ₒ

where Q⁺ represents the cation (e.g., TBA⁺), Pi⁻ is the picrate anion, and the subscripts 'o' and 'w' denote the organic (liquid crystal) and aqueous phases, respectively. tandfonline.com This equilibrium was validated for both the liquid crystal solvent and a conventional isotropic solvent (a 1:1 mixture of hexylbenzene (B86705) and cyanobenzene) for comparison. tandfonline.com

A primary focus of mechanistic investigations has been the influence of temperature on the extraction constant (Kex), particularly around the phase transition temperature of the liquid crystal. For the CHB solvent, this transition from a nematic liquid crystal to an isotropic liquid occurs at 29°C. tandfonline.com In the system involving tetrabutylammonium picrate, the extraction constant was found to be dependent on the phase of the solvent. tandfonline.com

Detailed research findings indicate that unlike in conventional isotropic solvents where the extraction constant typically shows a gradual change with temperature, the use of a liquid crystal solvent can introduce discontinuous changes in extractability. tandfonline.com While a dramatic discontinuous change in the extraction constant was observed for other cations like Crystal Violet (CV⁺) right at the phase transition temperature, the tetrabutylammonium system also showed a distinct temperature-dependent behavior influenced by the liquid crystal's state. tandfonline.com The extraction constant for the TBA⁺-Pi⁻ pair into the CHB liquid crystal solvent was observed to increase with temperature up to the nematic-to-isotropic transition temperature and then decrease slightly at higher temperatures. tandfonline.com In contrast, extraction into the conventional solvent mixture showed a consistent, gradual increase across the entire temperature range. tandfonline.com

This behavior underscores the role of the molecular ordering of the liquid crystal solvent in the extraction mechanism. tandfonline.com In the ordered nematic phase, the specific arrangement of the CHB molecules influences the solvation and stability of the extracted ion pair, Tetrabutylammonium picrate, differently than in the disordered isotropic phase or in a conventional solvent. tandfonline.com

The following table presents the extraction constants for the tetrabutylammonium-picrate system in both the liquid crystal and a conventional solvent at various temperatures.

Table 1: Extraction Constants for the TBA⁺-Picrate System

| Temperature (°C) | Solvent | Log Kex |

|---|---|---|

| 15 | CHB (Nematic) | 3.12 |

| 20 | CHB (Nematic) | 3.20 |

| 25 | CHB (Nematic) | 3.29 |

| 30 | CHB (Isotropic) | 3.35 |

| 35 | CHB (Isotropic) | 3.34 |

| 40 | CHB (Isotropic) | 3.33 |

| 15 | MIX (Isotropic) | 2.95 |

| 20 | MIX (Isotropic) | 3.01 |

| 25 | MIX (Isotropic) | 3.08 |

| 30 | MIX (Isotropic) | 3.15 |

| 35 | MIX (Isotropic) | 3.22 |

| 40 | MIX (Isotropic) | 3.28 |

Data derived from research on ion-pair extraction using liquid crystals. tandfonline.com CHB refers to the liquid crystal 4-cyano-4′-hexylbiphenyl. MIX refers to a 1:1 mixture of hexylbenzene/cyanobenzene.

These findings highlight that the ordered structure of the liquid crystal phase plays a significant role in the ion-pair extraction process, offering potential for creating highly selective or thermally-switchable extraction systems. tandfonline.com The use of compounds like tetrabutylammonium picrate is crucial for probing these mechanisms and understanding the fundamental interactions between the solvent and the extracted species. tandfonline.com

Theoretical and Computational Modeling of Tetrabutylammonium Picrate Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of tetrabutylammonium (B224687) picrate (B76445). mdpi.comresearchgate.net These methods allow for a detailed examination of the constituent ions and their interactions, providing a static, ground-state picture of the system.

The electronic structure of the individual ions dictates their chemical behavior and interaction patterns.

Picrate Anion: The picrate anion's electronic structure is characterized by a phenolate (B1203915) core with three nitro groups. The negative charge is not localized on the oxygen atom but is delocalized across the aromatic ring and the electron-withdrawing nitro groups. This delocalization is a key feature, influencing its stacking interactions and coordination chemistry. nih.gov The molecular surface of picrate is predominantly composed of oxygen and carbon atoms. nih.gov DFT calculations can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and identifies the electron-rich regions susceptible to interaction with cations. The nitro groups, being strongly electron-withdrawing, create regions of high positive potential on the adjacent ring carbons, while the oxygen atoms of the nitro and phenoxy groups are regions of negative potential.

Quantum chemical calculations can predict the most stable arrangement of the tetrabutylammonium cation and picrate anion in the gas phase or in solution, forming an ion pair.

Below is a table summarizing typical interaction energy components that can be calculated for an ion pair like tetrabutylammonium picrate.

| Interaction Energy Component | Description | Typical Contribution |

| Electrostatics | The classical Coulombic interaction between the charge distributions of the two ions. | Strongly attractive |

| Exchange (Pauli Repulsion) | A short-range repulsive term arising from the Pauli exclusion principle when electron clouds overlap. | Strongly repulsive at short distances |

| Induction (Polarization) | The distortion of the electron cloud of one ion in response to the electric field of the other, leading to an attractive interaction. | Attractive |

| Dispersion | Attractive forces arising from correlated fluctuations in the electron distributions of the interacting ions (van der Waals forces). | Attractive, significant for large ions |

| Total Interaction Energy | The sum of all the above components, determining the stability of the ion pair. | Net attractive |

This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

The behavior of tetrabutylammonium picrate in solution is critically dependent on its interactions with solvent molecules.

Solvation Shells: Both the cation and the anion induce a local ordering of solvent molecules, forming solvation shells. The nature of these shells depends on the properties of the solvent (e.g., polarity, hydrogen-bonding capability) and the ions. The bulky, hydrophobic butyl groups of the cation tend to promote a "structure-making" effect in aqueous solutions, organizing water molecules into a more ordered, cage-like structure around them. The picrate anion, with its charged oxygen and nitro groups, will interact more strongly with polar, protic solvents through hydrogen bonding. rsc.org The solute-induced perturbation of the solvent microstructure is a key factor in determining the thermodynamic properties of the solution. mdpi.com

Solute-Solvent Interactions: Computational models can simulate the interactions between the ion pair and the surrounding solvent molecules. Implicit solvent models (continuum models) can be used to approximate the bulk solvent effect on the ion pair's geometry and interaction energy. For a more detailed picture, explicit solvent models are required, where a number of solvent molecules are included in the quantum chemical calculation. These "cluster" calculations can reveal specific solute-solvent interactions, such as hydrogen bonds between the picrate anion and protic solvent molecules. The strength of solute-solvent versus solvent-solvent interactions determines the extent to which the solute perturbs the solvent structure. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations are used to study the time-evolution of the system, providing insights into dynamic processes like ion association, dissociation, and transport properties. researchgate.net

MD simulations can model the process of the tetrabutylammonium cation and picrate anion coming together to form an ion pair (association) or breaking apart (dissociation) in a solvent.

Ion Association and Dissociation: The extent of ion association is highly dependent on the solvent's dielectric constant. In low-dielectric solvents, ion pairing is favored, while in high-dielectric solvents, the ions are more likely to exist as free, solvated species. MD simulations can be used to calculate the potential of mean force (PMF) for the ion pair, which describes the free energy profile as a function of the distance between the ions. The depth of the minimum in the PMF corresponds to the stability of the ion pair. The rate of association and dissociation can also be estimated from these simulations. Studies on similar tetrabutylammonium salts have shown that ionic association is significant in solvents with low dielectric constants. researchgate.net

The table below illustrates how the association constant (K_A) for a typical tetrabutylammonium salt might vary with the solvent's dielectric constant (ε).

| Solvent | Dielectric Constant (ε) at 298.15 K | Expected Association Behavior |

| Toluene | 2.4 | Strong Association |

| Tetrahydrofuran (B95107) (THF) | 7.5 | Significant Association |

| Dichloromethane (DCM) | 8.9 | Moderate Association |

| Acetone (B3395972) (ACE) | 20.7 | Slight Association |

| Acetonitrile (ACN) | 35.9 | Very Slight to No Association |

| N,N-Dimethylformamide (DMF) | 36.7 | Very Slight to No Association |

Data compiled from general chemical knowledge and trends observed for similar salts. researchgate.net

MD simulations provide a molecular-level view of how the solvent structure reorganizes in response to the presence and movement of the ions, and how this affects transport properties like conductivity and diffusion.

Solvent Reorganization: The movement of an ion through a solvent requires the surrounding solvent molecules to reorganize. MD simulations can track the dynamics of the solvent molecules in the solvation shells of the cation and anion. For instance, the reorientation time of solvent molecules in the first solvation shell is often slower than in the bulk solvent, indicating a strong interaction with the ion. rsc.org The simulations can also reveal the lifetime of solute-solvent interactions, such as hydrogen bonds.

Development of Analytical Models and Predictive Frameworks

The behavior of tetrabutylammonium picrate in various solvent systems has been a subject of extensive theoretical and computational modeling. These studies aim to develop robust analytical models and predictive frameworks that can accurately describe its properties, such as dissociation, ion transport, and interionic interactions. This has led to the refinement of existing models like Linear Solvation Energy Relationships (LSERs) and the application of continuum models to understand its behavior in solution.

Refinement of Linear Solvation Energy Relationships for Predicting Behavior

Linear Solvation Energy Relationships (LSERs) have proven to be a powerful tool for quantifying and interpreting the physicochemical processes involving tetrabutylammonium picrate. dtic.mil These relationships are founded on the principle that the free energy of a solute's transfer between phases is an additive property, comprising the sum of the free energies of its individual structural components. scribd.com

Research has focused on correlating the dissociation pK values of tetrabutylammonium picrate with solvatochromic parameters. researchgate.net In studies involving 2-methylpropan-2-ol–cosolvent mixtures, the dissociation pK values were successfully correlated with the Taft and Kamlet solvatochromic parameters: π* (a measure of polarity/polarizability), α (a measure of hydrogen bond acidity), and β (a measure of hydrogen bond basicity). researchgate.net The findings indicate that the most significant solvent properties affecting the dissociation of tetrabutylammonium picrate are the solvent's polarity, polarizability, and its ability to act as a hydrogen bond donor. researchgate.net

An equation specifically derived for the dissociation pK values of electrolytes in binary solvent mixtures with low relative permittivity has been successfully applied to tetrabutylammonium picrate. researchgate.net This model accounts for the preferential solvation of the electrolyte by one of the solvents in the mixture, allowing for a quantitative analysis of this effect. researchgate.net The application of this refined model accurately described the dissociation of tetrabutylammonium picrate in 2-methylpropan-2-ol-rich alcohol mixtures. researchgate.net

The table below presents data on the dissociation constants for tetrabutylammonium picrate in different environments, which is fundamental for the development and refinement of LSER models.

| System | Dissociation Constant (K) | Temperature | Reference |

| Butanol | 3.2 x 10⁻⁴ | 91°C | dss.go.th |

| 2-methylpropan-2-ol–alcohol mixtures | Varies with composition | Not Specified | researchgate.net |

This table is interactive. You can sort and filter the data.

Continuum Models for Ion Transport and Interionic Interactions

Continuum models, which treat the solvent as a continuous medium rather than individual molecules, are instrumental in understanding ion transport and interionic interactions in tetrabutylammonium picrate solutions. These models are particularly useful for interpreting data from conductance measurements, which provide insights into ion pairing and triple-ion formation. researchgate.net

The "sphere in continuum" model is a foundational concept used to approximate the behavior of electrolytes like tetrabutylammonium picrate. researchgate.net However, its applicability depends on specific characteristics of both the electrolyte and the solvent. Deviations from this simple model often suggest specific ion-solvent interactions, such as the solvation of the picrate anion by highly polar solvent constituents, which can significantly influence conductance. researchgate.net

Conductance data for tetrabutylammonium picrate in various solvents are frequently analyzed using the Fuoss conductance-concentration equation. researchgate.netresearchgate.net This analysis yields critical parameters such as the limiting molar conductance (Λ₀), the association constant (Kₐ), and the cosphere diameter (R), which is the distance of closest approach for ions. researchgate.net For instance, in mixtures of nitrobenzene (B124822) and carbon tetrachloride, the association constants for tetrabutylammonium picrate were found to satisfy the relation log Kₐ ~ D⁻¹ (where D is the dielectric constant), and the ion size calculated from this relationship agreed with hydrodynamic values. researchgate.net

In solvents with low polarity, such as mixtures of tetrahydrofuran and benzene, tetrabutylammonium picrate can form not only ion pairs but also triple ions (M₂X⁺ and MX₂⁻). researchgate.net The formation of these species is analyzed using the Fuoss-Kraus theory. researchgate.net The transition from a state dominated by ion pairs to one where "redissociation" into a fused salt structure occurs is a key area of study, particularly for low-melting salts. iupac.org

The table below summarizes key parameters related to ion association and transport for tetrabutylammonium picrate derived from continuum models.

| Solvent System | Association Constant (Kₐ) | Association Type | Analytical Model Used | Reference |